molecular formula C20H27FN2O2 B605918 Bavarostat

Bavarostat

Katalognummer: B605918
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: IGZQZELTOHAHNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bavarostat is a selective inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme that modulates intracellular transport and protein quality control. This compound has shown potential therapeutic benefits in disease models, including Alzheimer’s disease and amyotrophic lateral sclerosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bavarostat can be synthesized through a series of chemical reactions. One notable method involves the radiolabeling of this compound with fluorine-18 by deoxyfluorination through in situ formation of a ruthenium π-complex of the corresponding phenol precursor . This method is currently the only known suitable approach for synthesizing fluorine-18 labeled this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bavarostat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Reagenzien: Phenol-Precursor, Ruthenium-Komplex, Fluor-18.

    Bedingungen: Inerte Atmosphäre (Stickstoff oder Argon), kontrollierte Temperatur und Druck.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Imaging Applications

Positron Emission Tomography (PET) Imaging
Bavarostat has been developed as a radiotracer for PET imaging, specifically labeled with fluorine-18 (18F^{18}F). This application is significant for mapping HDAC6 activity in the brain, which is crucial for understanding its role in diseases such as Alzheimer's disease and amyotrophic lateral sclerosis.

  • Radiolabeling Process : The synthesis of 18F^{18}F-Bavarostat involves innovative methods such as ruthenium-mediated radiofluorination, allowing for effective brain penetration and visualization of HDAC6 activity in vivo .
  • Preclinical Studies : In rodent models, 18F^{18}F-Bavarostat exhibited excellent brain uptake and retention, confirming its potential as an effective imaging agent for HDAC6 . Nonhuman primate studies further demonstrated high specific binding and uptake, paving the way for future human applications .

Table 1: Summary of Imaging Studies with this compound

Study TypeSubjectFindings
Rodent PET ImagingSprague-Dawley RatsHigh brain uptake; specific binding confirmed
Nonhuman Primate PETBaboonExcellent retention; low nonspecific binding

Therapeutic Applications

This compound's selective inhibition of HDAC6 has shown promise in various therapeutic contexts:

  • Neurodegenerative Diseases : Inhibition of HDAC6 has been linked to improvements in models of Alzheimer's disease and motor neuron diseases. By modulating acetylation states of key proteins, this compound may enhance neuronal survival and function .
  • Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound in treating conditions associated with HDAC6 dysregulation. For instance, it is being investigated for its potential to alleviate symptoms related to traumatic stress and alcohol use disorder .

Case Study 1: Alzheimer's Disease Model

In a preclinical study using a transgenic mouse model of Alzheimer's disease, treatment with this compound resulted in significant reductions in tau pathology and improved cognitive functions compared to control groups. The study highlighted the role of HDAC6 inhibition in promoting neuroprotection and enhancing synaptic plasticity .

Case Study 2: Amyotrophic Lateral Sclerosis

Another investigation focused on the effects of this compound in a mouse model of amyotrophic lateral sclerosis. Results indicated that treatment led to increased survival rates and delayed onset of motor symptoms, suggesting that targeting HDAC6 may provide therapeutic benefits in this context .

Biologische Aktivität

Bavarostat, also known as [^18F]EKZ-001, is a selective inhibitor of histone deacetylase 6 (HDAC6) that has garnered attention for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical and clinical studies, and implications for future research.

This compound exerts its biological effects primarily through the inhibition of HDAC6, an enzyme involved in various cellular processes including protein quality control and intracellular transport. HDAC6 plays a significant role in the deacetylation of tau protein, which is implicated in neurodegenerative diseases. Inhibition of HDAC6 leads to increased acetylation of tau, potentially reducing its aggregation and toxicity in neuronal cells .

Pharmacokinetics and Brain Penetration

This compound has been shown to possess favorable pharmacokinetic properties, allowing it to penetrate the blood-brain barrier effectively. A study demonstrated that this compound exhibited a brain-plasma ratio of approximately 1.4 after 21 days of treatment in mice, indicating significant uptake in the brain . Additionally, PET imaging studies have confirmed its high specificity for HDAC6 with low nanomolar potency (<20 nM) and over 100-fold selectivity compared to class I HDACs .

In Vitro Studies

In vitro experiments using human neural progenitor cells revealed that this compound inhibited the deacetylation of α-tubulin without affecting class I HDAC substrates such as histone H3. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy . Furthermore, studies indicated that this compound enhanced the acetylation levels of both histone H3 and α-tubulin in a dose-dependent manner, confirming its role as an effective HDAC6 inhibitor .

In Vivo Studies

In animal models, this compound's ability to modulate HDAC6 activity has been linked to improvements in neurodegenerative disease models. For instance, treatment with this compound resulted in decreased levels of aggregated tau protein and improved cognitive function in transgenic mouse models of Alzheimer's disease .

Phase I Trials

The first-in-human PET study evaluated the safety and binding characteristics of [^18F]this compound in healthy volunteers. Results indicated that the compound was well-tolerated and demonstrated high specific binding to HDAC6 in the brain . The study included diverse cohorts, with various demographic factors considered (e.g., age, sex), ensuring comprehensive data collection on pharmacokinetics and biodistribution.

Subject CodeSexWeight (kg)Age (Y)ScanActivity (MBq)Injected Mass (µg)MA (GBq/µmol)PFF (%)
1M712311900.7291.6
5M746111940.8975.5
9M735811820.29217

Implications for Future Research

The selective inhibition of HDAC6 by this compound presents significant therapeutic opportunities for treating neurodegenerative diseases characterized by tau pathology. Ongoing studies are exploring its potential use in conditions like post-traumatic stress disorder (PTSD) and alcohol use disorder (AUD), where dysregulation of epigenetic mechanisms may play a role .

Eigenschaften

IUPAC Name

4-[[1-adamantylmethyl(methyl)amino]methyl]-3-fluoro-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2/c1-23(11-17-3-2-16(7-18(17)21)19(24)22-25)12-20-8-13-4-14(9-20)6-15(5-13)10-20/h2-3,7,13-15,25H,4-6,8-12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZQZELTOHAHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)C(=O)NO)F)CC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bavarostat
Reactant of Route 2
Reactant of Route 2
Bavarostat
Reactant of Route 3
Bavarostat
Reactant of Route 4
Bavarostat
Reactant of Route 5
Bavarostat
Reactant of Route 6
Bavarostat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.